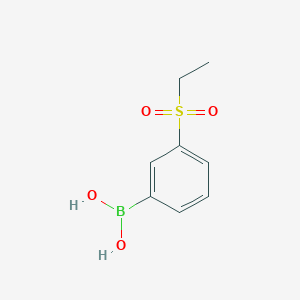

3-Ethylsulfonylphenylboronic acid

Descripción

Propiedades

IUPAC Name |

(3-ethylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4S/c1-2-14(12,13)8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPHBSVMNUNGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586021 | |

| Record name | [3-(Ethanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845870-47-5 | |

| Record name | [3-(Ethanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethylsulfonylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reactivity and Reaction Mechanisms of 3 Ethylsulfonylphenylboronic Acid

Role in Carbon-Carbon Bond Forming Reactions

3-Ethylsulfonylphenylboronic acid serves as a versatile building block in the construction of complex organic molecules, particularly through its participation in metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of biaryls and other conjugated systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Suzuki-Miyaura Cross-Coupling Processes

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, and this compound is a competent coupling partner in this process. wikipedia.orgyoutube.com The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. wikipedia.org

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgresearchgate.netchemrxiv.org

Oxidative Addition: The cycle initiates with the oxidative addition of a low-valent palladium(0) complex to an organic halide (Ar-X), forming a palladium(II) intermediate.

Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) center. The presence of a base is essential for this step, as it activates the boronic acid by forming a more nucleophilic boronate species. organic-chemistry.org

Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-Ar') from the palladium(II) complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

In the context of this compound, the electron-withdrawing nature of the ethylsulfonyl group can influence the transmetalation step. The reaction of this compound with various aryl halides, catalyzed by a palladium complex, leads to the formation of the corresponding biaryl sulfones. The specific conditions for these reactions, including the choice of catalyst, base, and solvent, are critical for achieving high yields and selectivity.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Aryl Halide (e.g., Bromobenzene) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-Ethylsulfonylbiphenyl |

| This compound | Aryl Triflate (e.g., Phenyl triflate) | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 3-Ethylsulfonylbiphenyl |

Other Metal-Catalyzed Coupling Transformations

While the Suzuki-Miyaura reaction is the most prominent application, this compound and its derivatives can potentially participate in other metal-catalyzed cross-coupling reactions, such as the Heck, Stille, and Sonogashira reactions. These reactions expand the synthetic utility of this compound for creating diverse molecular architectures.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. researchgate.net While less common for boronic acids, modifications of the Heck reaction, sometimes referred to as "halide-free" Heck-type reactions, can utilize arylboronic acids as the aryl source.

Stille Reaction: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. Although this reaction does not directly use boronic acids, the biaryl products synthesized from this compound via Suzuki coupling can be further functionalized using Stille reactions.

Sonogashira Reaction: The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgyoutube.com Similar to the Stille reaction, this provides a pathway to introduce alkyne functionalities into molecules derived from this compound.

The participation of this compound in these reactions is often indirect, where it first undergoes a Suzuki-Miyaura coupling to form a biaryl halide, which then serves as a substrate for subsequent Heck, Stille, or Sonogashira couplings.

Influence of the Sulfonyl Group on Reactivity and Selectivity in Coupling

The ethylsulfonyl group at the meta-position of the phenylboronic acid has a significant electronic influence on the reactivity and selectivity of the molecule in cross-coupling reactions. As a potent electron-withdrawing group, the sulfonyl moiety deactivates the aromatic ring, which can affect the rate of transmetalation in Suzuki-Miyaura coupling.

Furthermore, the presence of the sulfonyl group can impact the regioselectivity of the coupling reaction when multiple reactive sites are present on the coupling partner. The electronic nature of the substituents on both coupling partners plays a crucial role in determining the outcome of the reaction.

Dynamics of Boronate Ester and Complex Formation

Beyond its role in carbon-carbon bond formation, the boronic acid functionality of this compound allows for dynamic covalent interactions and complexation with various nucleophiles, a property widely exploited in fields such as sensing, materials science, and drug delivery.

Reversible Covalent Interactions with Vicinal Diols and Polyols

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to yield cyclic boronate esters. nih.govresearchgate.net This reaction is typically rapid and reversible, with the equilibrium being sensitive to pH, the structure of the diol, and the pKa of the boronic acid. nih.gov

The formation of a boronate ester from this compound and a diol proceeds through the condensation of the two molecules, with the elimination of water. The stability of the resulting cyclic boronate ester is influenced by several factors, including the ring size (five-membered rings from 1,2-diols are generally more stable than six-membered rings from 1,3-diols) and the steric and electronic properties of both the boronic acid and the diol. nih.gov The electron-withdrawing ethylsulfonyl group in this compound is expected to lower the pKa of the boronic acid, which can facilitate ester formation at lower pH values compared to unsubstituted phenylboronic acid.

The kinetics and thermodynamics of boronate ester formation can be studied using techniques such as NMR spectroscopy. chemrxiv.org The reversible nature of this interaction is fundamental to the development of dynamic systems that can respond to external stimuli like changes in pH or the presence of competing diols.

| Diol/Polyol Partner | Resulting Boronate Ester | Key Features of Interaction |

| Ethylene Glycol | 5-membered cyclic boronate ester | Formation of a stable five-membered ring. |

| Propane-1,3-diol | 6-membered cyclic boronate ester | Generally less stable than the five-membered ring analog. |

| Glucose | Complex mixture of boronate esters | Multiple diol functionalities lead to various binding possibilities. |

| Catechol | Highly stable 5-membered boronate ester | The aromatic diol forms a particularly stable complex. |

Complexation with Nitrogen and Oxygen-Containing Nucleophiles

The Lewis acidic nature of the boron atom in this compound allows it to form dative bonds with various nitrogen and oxygen-containing nucleophiles. This complexation can significantly alter the properties and reactivity of the boronic acid.

Nitrogen-Containing Nucleophiles: Amines, amides, and other nitrogen-containing compounds can interact with the empty p-orbital of the boron atom. In some cases, this interaction can lead to the formation of a tetracoordinate boron species. For instance, ortho-aminomethylphenylboronic acids are known to form intramolecular N-B dative bonds, which influences their diol binding affinity. nih.gov While this compound lacks a proximal nitrogen for intramolecular coordination, it can form intermolecular complexes with external nitrogenous bases.

Oxygen-Containing Nucleophiles: Carboxylates, hydroxides, and other oxygen-containing nucleophiles can also coordinate to the boron atom. The formation of a complex with hydroxide (B78521) is a key step in the activation of boronic acids for transmetalation in the Suzuki-Miyaura reaction. The interaction with carboxylates can lead to the formation of acyloxyboronates.

The strength of these complexes is dependent on the nucleophilicity of the interacting species and the Lewis acidity of the boronic acid, which is enhanced by the electron-withdrawing ethylsulfonyl group. These interactions are crucial in understanding the behavior of this compound in various chemical environments.

Participation in Multicomponent Reactions

This compound is a versatile building block in organic synthesis, demonstrating notable participation in various multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The reactivity of this compound in these transformations is significantly influenced by the electronic properties of the ethylsulfonyl group and the inherent reactivity of the boronic acid moiety.

Isocyanide-based multicomponent reactions, such as the Ugi and van Leusen reactions, are prominent examples where phenylboronic acids can be employed. nih.govwikipedia.orgorgsyn.org In the context of the Ugi four-component condensation (U-4CC), which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, this compound can potentially act as the acidic component. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid (or in this case, the boronic acid). This is followed by the nucleophilic addition of the isocyanide and a subsequent Mumm rearrangement to yield a stable α-acylamino amide. wikipedia.org While specific examples detailing the use of this compound in Ugi reactions are not extensively documented in publicly available literature, the principles of the reaction suggest its compatibility. The general mechanism of the Ugi reaction is depicted below.

General Ugi Reaction Mechanism

Imine Formation: An aldehyde and an amine react to form an imine.

Protonation: The boronic acid protonates the imine, forming an iminium ion.

Nucleophilic Attack: The isocyanide attacks the iminium ion.

Second Nucleophilic Attack: The boronate anion attacks the resulting nitrilium ion.

Mumm Rearrangement: An intramolecular acyl transfer leads to the final bis-amide product.

The van Leusen reaction, which typically involves the reaction of a ketone or aldehyde with tosylmethyl isocyanide (TosMIC) to form nitriles or oxazoles respectively, also presents opportunities for the incorporation of boronic acids. wikipedia.orgorganic-chemistry.org The van Leusen imidazole (B134444) synthesis, a three-component reaction of an aldehyde, a primary amine, and TosMIC, yields 1,4,5-trisubstituted imidazoles. wikipedia.org Phenylboronic acids can be incorporated into these frameworks, highlighting the synthetic utility of these compounds in generating diverse heterocyclic structures.

The reactivity of substituted phenylboronic acids in such MCRs is often enhanced by the presence of electron-withdrawing groups. These groups increase the Lewis acidity of the boron atom, facilitating its role in activating other reactants.

Acidic Properties and Their Mechanistic Implications

The acidic nature of this compound is a key determinant of its reactivity and catalytic activity. Boronic acids are Lewis acids, capable of accepting a pair of electrons, and also act as Brønsted acids in aqueous solution through the formation of a tetrahedral boronate anion. The equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate is fundamental to its chemical behavior.

| Substituent (meta) | pKa |

|---|---|

| -H | 8.83 |

| -CH₃ | 8.98 |

| -Cl | 8.03 |

| -NO₂ | 7.20 |

Furthermore, the ability of boronic acids to form reversible covalent bonds with diols is pH-dependent and is enhanced by increased acidity. This property is crucial in the design of sensors and in biological applications, although such applications are outside the scope of this article. The ethylsulfonyl group, by modulating the electronic properties of the phenylboronic acid, plays a critical role in defining its reactivity profile in a variety of chemical transformations.

Advanced Research Applications of 3 Ethylsulfonylphenylboronic Acid

Catalytic Science and Design

The presence of the ethylsulfonyl group (-SO₂Et) at the meta-position of the phenyl ring significantly influences the electronic nature of the boronic acid moiety. This group strongly withdraws electron density from the aromatic ring, which in turn enhances the electrophilicity and Lewis acidity of the boron atom. This heightened acidity is central to its catalytic activity.

3-Ethylsulfonylphenylboronic acid functions as an effective Lewis acid catalyst. Lewis acids are electron-pair acceptors, and the boron atom in this compound, rendered electron-deficient by the sulfonyl group, readily interacts with Lewis basic sites in substrates. reddit.comquora.com This interaction activates the substrate towards subsequent chemical transformations. The mechanism of Lewis acid catalysis often involves the coordination of the catalyst to a heteroatom (like oxygen or nitrogen) in a molecule, which increases the electrophilicity at another site, facilitating nucleophilic attack. reddit.com While direct catalytic examples for this compound are specific, the principle is well-established for arylboronic acids with electron-withdrawing substituents. google.comrsc.org This property is crucial in various hydrocarbon conversion reactions, including alkylation and isomerization. google.com

For instance, in reactions such as the formation of spiro[indene-benzosultam]s from propargylic alcohols, Lewis acids catalyze a cascade process. nih.gov The enhanced Lewis acidity of boronic acids bearing electron-withdrawing groups makes them prime candidates for such transformations. quora.comnih.gov

While boronic acids are primarily Lewis acids, they can also function as Brønsted acid catalysts, particularly in dehydration reactions. acs.org This activity is often achieved through the formation of intermediate boronate esters with diols or polyols, such as fructose (B13574). In aqueous solutions, boric acid, a related compound, acts as a weak Lewis acid that forms tetrahydroxyborate, which in turn can release a proton, exhibiting Brønsted acidity. dtu.dk Arylboronic acids with strong electron-withdrawing groups can facilitate similar processes.

A key application is the conversion of fructose into 5-hydroxymethylfurfural (B1680220) (HMF), a valuable platform chemical. researchgate.net The arylboronic acid catalyst activates the fructose molecule for a series of three dehydration steps. researchgate.netnih.govmdpi.com The catalytic cycle is believed to involve the formation of a fructose-boronate ester complex, which facilitates the elimination of water molecules. dtu.dk The use of arylboronic acids avoids the need for handling strong mineral acids. acs.org

Table 1: Comparison of Catalytic Systems for Fructose Dehydration

| Catalyst System | Temperature (°C) | Reaction Time | HMF Yield (%) | Conversion (%) | Reference |

| Boric Acid & NaCl | - | - | 60 | 92 | dtu.dk |

| Pyridinium Butane Sulfonate (PyBS) | 120 | 1.5 h | 88.2 | ~100 | nih.gov |

| L-Proline Derived Ionic Liquid | 90 | 50 min | 73.6 | - | researchgate.net |

This table presents data for various catalysts to illustrate the context in which boronic acids and other acidic systems operate for fructose dehydration.

This compound can serve as a component in the design of more complex chiral catalysts. While the molecule itself is achiral, it can be incorporated into chiral ligands or frameworks. The boronic acid moiety can act as an anchoring point for chiral diols or amino acids, creating a chiral environment around the boron center. This chiral Lewis acid can then direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This principle is fundamental to asymmetric synthesis, where creating molecules with specific three-dimensional arrangements is crucial, particularly in medicinal chemistry.

The catalytic prowess of arylboronic acids, particularly those activated by electron-withdrawing groups, extends to several essential organic transformations.

Dehydration: As discussed, this compound is a candidate for catalyzing the dehydration of alcohols and sugars. acs.orgdtu.dk This process is central to producing biofuels and platform chemicals from biomass. researchgate.netmdpi.com

Condensation: Arylboronic acids are efficient catalysts for condensation reactions, most notably the formation of amides from carboxylic acids and amines. rsc.org The reaction proceeds through an acyloxyboronic acid intermediate. The removal of water is critical for driving the reaction to completion. rsc.org The high catalytic activity of certain arylboronic acids in these reactions highlights their utility in constructing peptide bonds and other amide-containing structures. rsc.org

Acylation: In a similar vein to condensation, arylboronic acids can catalyze acylation reactions. This involves the transfer of an acyl group from a donor to an acceptor molecule, a fundamental C-C or C-heteroatom bond-forming reaction.

Innovations in Organic Synthesis and Molecular Engineering

Beyond catalysis, boronic acids are indispensable tools for synthetic chemists, valued for their stability, handling ease, and versatile reactivity, especially in cross-coupling reactions. aablocks.comyoutube.com

This compound is a highly valuable building block for introducing the 3-ethylsulfonylphenyl group into larger, more complex molecules. aablocks.comresearchgate.net Its primary application in this context is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netuwindsor.ca

The Suzuki-Miyaura reaction forms a carbon-carbon bond between an organoboron compound (like this compound) and an organohalide or triflate. uwindsor.ca This reaction is one of the most powerful and widely used methods in modern organic synthesis due to its high functional group tolerance and excellent yields.

By using this compound, medicinal chemists and materials scientists can readily synthesize diaryl sulfones and other complex architectures containing the ethylsulfonylphenyl moiety. rsc.org This specific structural unit can be crucial for modulating the pharmacological or material properties of the target molecule. For example, peptide-boronic acids are an important class of therapeutic agents, with some acting as protease inhibitors. nih.gov The ability to synthesize diverse boronic acid building blocks is key to advancing these fields. nih.gov

Table 2: Key Features of the Suzuki-Miyaura Coupling

| Feature | Description |

| Reactants | Aryl/Vinyl Boronic Acid (or Ester) + Aryl/Vinyl Halide (or Triflate) |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) |

| Base | Required for activation of the boronic acid (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |

| Solvent | Often a mixture of an organic solvent (e.g., Toluene, DME) and water |

| Key Advantage | High tolerance for a wide variety of functional groups on both coupling partners. nih.gov |

The ethylsulfonyl group is generally stable under Suzuki coupling conditions, making this compound a reliable and effective reagent for incorporating this specific functionality into a wide array of molecular frameworks.

Utility as a Reversible Protecting Group for Diols and Functional Analogues

The boronic acid moiety of this compound offers significant utility as a reversible protecting group for diols and related functionalities. This application leverages the inherent ability of boronic acids to form stable, cyclic boronate esters with 1,2- and 1,3-diols. The formation of these five- or six-membered rings proceeds readily under mild conditions, effectively masking the hydroxyl groups and preventing their participation in undesired side reactions during a multi-step synthesis.

The stability of the resulting boronate ester is influenced by several factors, including the nature of the diol and the substituents on the phenyl ring of the boronic acid. The electron-withdrawing nature of the ethylsulfonyl group in this compound can influence the Lewis acidity of the boron atom, thereby affecting the kinetics and thermodynamics of boronate ester formation and cleavage.

A key advantage of using boronic acids as protecting groups is the typically straightforward deprotection process. The boronate ester can be readily cleaved under mild acidic or basic conditions, or by treatment with a competing diol, to regenerate the original diol functionality without compromising other sensitive groups within the molecule. This reversible protection strategy is a valuable tool in complex organic synthesis, enabling chemists to selectively manipulate different parts of a molecule.

Derivatization and Functionalization for Targeted Synthetic Pathways

The this compound scaffold provides multiple avenues for derivatization and functionalization, allowing for its incorporation into a wide array of targeted synthetic pathways. The boronic acid group itself can be transformed into other functional groups, such as halides, through processes like the Barton-McCombie deoxygenation or converted to a trifluoroborate salt to enhance its stability and reactivity in certain cross-coupling reactions.

Furthermore, the aromatic ring of this compound is amenable to various electrophilic and nucleophilic aromatic substitution reactions. This allows for the introduction of additional substituents onto the phenyl ring, thereby modulating the electronic properties and steric profile of the molecule. For instance, nitration, halogenation, or acylation reactions can be employed to introduce new functional handles for subsequent transformations.

The ethylsulfonyl group also offers possibilities for chemical modification. For example, the alpha-protons to the sulfonyl group can potentially be deprotonated to form a carbanion, which can then react with various electrophiles. These derivatization strategies significantly expand the synthetic utility of this compound, making it a versatile building block for the construction of complex molecular architectures.

Frontier Research in Medicinal Chemistry and Chemical Biology

Rational Drug Design and Bioisosteric Replacement Strategies

In the realm of medicinal chemistry, this compound and its derivatives are valuable tools in rational drug design, particularly in the context of bioisosteric replacement strategies. drughunter.comtcichemicals.com Bioisosterism refers to the principle of substituting one functional group with another that has similar physical or chemical properties, with the goal of enhancing the pharmacological profile of a lead compound. drughunter.comtcichemicals.comnih.gov This can lead to improved potency, selectivity, metabolic stability, and pharmacokinetic properties. drughunter.com

The boronic acid functional group itself is a key player in this strategy. It can be used to replace other functional groups, such as carboxylic acids, in order to modulate acidity and improve cell permeability. cambridgemedchemconsulting.com The ability of the boronic acid to form reversible covalent bonds with specific amino acid residues in a target protein can be exploited to achieve high potency and selectivity. wikipedia.org

Molecular Interactions with Biological Targets

The unique chemical properties of this compound and its analogs enable a range of molecular interactions with biological targets, making them valuable probes and potential therapeutic agents. wikipedia.orgwikipedia.org

Enzyme Inhibition Mechanisms (e.g., Proteasome, Beta-Lactamase)

A significant area of research focuses on the ability of boronic acid-containing compounds to act as enzyme inhibitors. wikipedia.orgwikipedia.org The boron atom in the boronic acid can form a stable, yet often reversible, covalent bond with the catalytic serine or threonine residues found in the active sites of various enzymes. wikipedia.orggoogle.com This interaction can effectively block the enzyme's activity. teachmephysiology.comkhanacademy.org

Proteasome Inhibition: Boronic acids are a well-established class of proteasome inhibitors. wikipedia.orgprotheragen.comnih.gov The proteasome is a large protein complex responsible for degrading unwanted or misfolded proteins within the cell. wikipedia.orgprotheragen.com By inhibiting the proteasome, these compounds can induce apoptosis (programmed cell death) in rapidly dividing cancer cells, which are particularly dependent on proteasome function. protheragen.comnih.gov The boron atom of the inhibitor attacks the hydroxyl group of the N-terminal threonine residue in the active site of the 20S proteasome, forming a tetrahedral boronate adduct and leading to inhibition. researchgate.net

Beta-Lactamase Inhibition: Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics like penicillin. wikipedia.orgnih.gov These enzymes hydrolyze the beta-lactam ring, rendering the antibiotic ineffective. wikipedia.orgdrugs.com Boronic acid derivatives are being extensively investigated as inhibitors of beta-lactamases. wikipedia.org They can act as transition-state analogs, mimicking the tetrahedral intermediate formed during the hydrolysis of the beta-lactam antibiotic. wikipedia.org By binding to the active site serine of the beta-lactamase, they prevent the degradation of the antibiotic, thus restoring its efficacy. wikipedia.orgnih.gov

The inhibition of these enzymes can be reversible or irreversible, depending on the specific inhibitor and enzyme. nih.govnih.gov In reversible inhibition, the inhibitor can dissociate from the enzyme, while in irreversible inhibition, a permanent covalent bond is formed. youtube.com

Receptor Binding and Modulation

For example, compounds with arylsulfonyl groups have been synthesized and evaluated as allosteric modulators of the GABA-A receptor. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary binding site, causing a conformational change that alters the receptor's response to its natural ligand. nih.gov

Furthermore, benzenesulfonamide (B165840) derivatives have been identified as ligands for nuclear receptors, such as the retinoic acid receptor-related orphan receptors (RORs). nih.gov These ligands can act as inverse agonists, binding to the receptor and reducing its constitutive activity. nih.gov The sulfonyl group in these molecules often plays a crucial role in establishing key hydrogen bonds and other interactions within the ligand-binding domain of the receptor. nih.gov

Development of Targeted Therapeutic Agents

The phenylboronic acid moiety is a versatile pharmacophore that has been explored for the development of various targeted therapeutic agents. Its capacity to interact with biological molecules in a specific manner allows for the design of drugs with potentially higher efficacy and reduced side effects.

While boronic acids as a class, most notably the proteasome inhibitor bortezomib, have made a significant impact in cancer therapy, specific research focusing solely on the anticancer activities of this compound is still emerging. However, the broader family of phenylboronic acid derivatives has been investigated for therapeutic potential. Patent documentation reveals that this compound has been synthesized as an intermediate in the creation of novel kinase inhibitors. google.com Kinases, particularly protein kinases like the Aurora kinases, are crucial regulators of cell cycle and signaling pathways. google.com Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major focus of anticancer drug development. google.com The inclusion of this compound in the synthesis of such inhibitors suggests its utility as a building block for creating complex molecules designed to interfere with cancer cell proliferation and survival. google.com

The ability of boronic acids to bind to the diol groups present in the carbohydrate structures of microbial and viral surfaces is a key strategy in antimicrobial and antiviral research. This interaction can be leveraged to prevent pathogens from attaching to and infecting host cells.

A proof-of-concept study demonstrated the potential of phenylboronic acid-modified nanoparticles as potent antiviral agents against the Hepatitis C virus (HCV). Although this study did not use this compound specifically, it established a powerful methodology for which it could be adapted. In this research, nanoparticles were functionalized with phenylboronic acid moieties, creating structures referred to as "borono-lectins." These borono-lectins were shown to effectively inhibit the entry of HCV particles into healthy liver cells. This pioneering work serves as the first report of nanoparticle-derived viral entry inhibitors, highlighting the potential for boronic acid-functionalized materials to be developed into a therapeutic strategy for blocking viral infections like HCV.

| Feature | Description |

| Mechanism | Phenylboronic acid-functionalized nanoparticles ("borono-lectins") bind to viral glycoproteins, inhibiting viral entry into host cells. |

| Target Virus | Hepatitis C Virus (HCV) |

| Outcome | Successful inhibition of HCV infection of hepatocytes in a bioassay. |

| Significance | First proof-of-concept for nanoparticle-derived viral entry inhibitors based on boronic acids. |

The pharmacological applications of phenylboronic acid derivatives extend beyond anticancer and antimicrobial research. Their unique chemical reactivity is being explored to enhance the properties of other known therapeutic agents. For instance, research has investigated the interaction between phenylboronic acid derivatives and active ingredients from traditional Chinese medicine, such as baicalin. These studies aim to use the boronic acid group to form boronate esters, which can improve the bioavailability, water solubility, and circulation time of these traditional remedies. By creating such formulations, researchers hope to enhance the therapeutic efficacy and broaden the clinical applications of these pharmacologically active compounds.

Advanced Drug Delivery Systems and Strategies

A significant challenge in chemotherapy is the poor selectivity of drugs, which often leads to systemic toxicity and insufficient accumulation at the tumor site. Phenylboronic acid-based materials are at the forefront of designing intelligent drug delivery systems that can overcome these limitations.

Researchers have developed a pH-responsive nano-drug delivery system that utilizes the dynamic transformation of phenylboronic acid/ester bonds. This system is designed to specifically target the acidic microenvironment characteristic of solid tumors. In this design, hydrophobic polyesters containing multiple phenylboronic acid groups are linked with hydrophilic polymers terminated with a diol-containing molecule like dopamine. This creates an amphiphilic structure that self-assembles into nanoparticles, capable of encapsulating anticancer drugs such as paclitaxel.

At normal physiological pH, the nanoparticles are stable and retain the drug. However, upon reaching the acidic environment of a tumor, the boronate ester bond becomes unstable, leading to the disassembly of the nanoparticle and the triggered release of the encapsulated drug directly at the target site. This strategy has been shown to improve the pharmacokinetics of the drug and exhibit high anticancer activity with low systemic toxicity in preclinical models.

| Component | Role in Drug Delivery System |

| Hydrophobic Polymer with Phenylboronic Acid | Forms the core of the nanoparticle and provides the pH-responsive trigger. |

| Hydrophilic Polymer with Dopamine (a diol) | Forms the shell of the nanoparticle and links to the core via a boronate ester bond. |

| Anticancer Drug (e.g., Paclitaxel) | Encapsulated within the self-assembled nanoparticle. |

| Tumor Microenvironment (Acidic pH) | Triggers the hydrolysis of the boronate ester, causing nanoparticle disassembly and drug release. |

Biosensing and Diagnostics Research

The specific and reversible interaction between boronic acids and molecules containing 1,2- or 1,3-diols is the foundation for their widespread use in biosensing and diagnostics. This property allows for the creation of synthetic receptors designed for the precise recognition and detection of cis-diol-containing species, which are ubiquitous in biology.

Boronic acid-based materials have been engineered into various sensing platforms, including optical chemosensors and responsive hydrogels. These systems are designed to produce a detectable signal—such as a change in fluorescence—upon binding to their target analyte. The integration of these materials with nanoengineering has led to the development of reliable, user-friendly, and non-invasive diagnostic tools for biomedical applications.

A primary application of boronic acid-based biosensors is the recognition of carbohydrates and glycans. Glycans on the surface of cells play a critical role in immune recognition and are often altered in disease states like cancer, making them important biomarkers.

The boronic acid group acts as a recognition element for the diol functionalities present in all carbohydrates. This has been exploited in the development of highly sensitive fluorescent sensors. For example, boronic acid-based fluorescent methods have been designed for the continuous monitoring of glucose in biofluids like tears, leading to the development of glucose-sensing contact lenses for diabetes management. The principle relies on a change in the fluorescence of a reporter molecule when the attached boronic acid binds to glucose. This technology offers a non-invasive alternative to traditional blood glucose monitoring.

| Fluorescent Method Category | Principle of Operation |

| Binding-Induced Enhancement | Fluorescence intensity increases upon the sensor binding to the target carbohydrate. |

| Aggregation-Induced Quenching/Emission | The aggregation or disaggregation of sensor molecules in the presence of the analyte causes a change in fluorescence. |

| Sandwich Boronate-Affinity Biosensors | The target carbohydrate bridges two sensor components, bringing a fluorophore and a quencher into proximity or separating them. |

This capacity for specific glycan recognition positions this compound and its derivatives as valuable tools in the ongoing development of advanced diagnostics for a wide range of diseases.

Sialic Acid Targeting for Disease Research

Phenylboronic acid (PBA) and its derivatives are recognized for their capacity to selectively bind with sialic acids (SAs), sugar molecules often found at the termini of glycan chains on cell surfaces. Aberrant sialylation is a hallmark of various diseases, particularly cancer, where higher levels of SA are associated with metastasis and tumor progression. This has positioned PBA-based molecules as promising candidates for targeted cancer therapies and diagnostics. The interaction relies on the formation of a dynamic covalent boronate ester bond between the boronic acid and the cis-diol groups of the sialic acid molecule. This binding is pH-dependent, a characteristic that can be exploited for targeted applications. While various PBA derivatives have been developed to optimize binding affinity and specificity at physiological pH, specific studies detailing the use of this compound for sialic acid targeting in disease research are not extensively documented.

Contributions to Materials Science and Supramolecular Assembly

The field of materials science has leveraged the unique chemical properties of phenylboronic acids to create sophisticated functional materials. The ability of boronic acids to form reversible covalent bonds with diol-containing molecules is central to these advancements, allowing for the construction of dynamic and responsive material systems.

Fabrication of Dynamic Covalent Materials

Dynamic covalent chemistry (DCvC) utilizes reversible reactions to create materials that can adapt their structure and properties in response to environmental cues. The reaction between boronic acids and diols to form boronate esters is a prime example of a dynamic covalent bond used in materials science. This reversibility allows for the fabrication of materials like self-healing hydrogels. For instance, polymers functionalized with boronic acid groups can be cross-linked with diol-containing molecules, such as polyvinyl alcohol or natural polyphenols, to form a gel network. If the gel is damaged, the reversible nature of the boronate ester bonds allows them to break and reform, restoring the material's integrity. Research in this area has explored various PBA derivatives to tune the kinetics and stability of these dynamic bonds, though specific data on this compound remains limited.

Stimuli-Responsive Systems and Smart Materials

"Smart materials" are designed to exhibit significant changes in their properties in response to external stimuli. Phenylboronic acid-containing polymers are a key class of such materials due to their inherent responsiveness to pH and the presence of sugars. The binding of a diol to a boronic acid is a pH-sensitive equilibrium. This property is exploited to create pH-responsive systems where, for example, a hydrogel might swell or shrink, or a nanoparticle might release an encapsulated drug, as the ambient pH changes. Furthermore, these materials can respond to the presence of specific sugars, like glucose, which can compete for binding to the boronic acid sites, triggering a material response. This has led to the development of glucose-sensing platforms and concepts for insulin (B600854) delivery systems. The specific influence of the 3-ethylsulfonyl- group on the pKa of the boronic acid would theoretically modulate this responsive behavior, but detailed experimental studies are not widely reported.

Integration into Functionalized Surfaces and Sensor Arrays

The specific binding properties of phenylboronic acid have been widely used to functionalize surfaces for sensing and separation applications. By immobilizing PBA derivatives onto surfaces like gold nanoparticles, carbon nanotubes, or polymer films, highly specific sensors for sugars, glycoproteins, and other diol-containing analytes can be created. These functionalized surfaces form the basis of various detection technologies, including electrochemical sensors, quartz crystal microbalances (QCM), and fluorescent sensor arrays. For example, a sensor for glucose monitoring can be fabricated by electropolymerizing a PBA-functionalized monomer onto an electrode; the binding of glucose alters the electrochemical properties of the film, allowing for quantitative detection. While derivatives like 3-aminophenylboronic acid have been explicitly used for these purposes, similar detailed reports on this compound are scarce.

Advanced Analytical and Spectroscopic Methodologies for Research on 3 Ethylsulfonylphenylboronic Acid

Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring

The definitive identification and characterization of 3-Ethylsulfonylphenylboronic acid are accomplished through a combination of spectroscopic methods. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the phenyl ring will appear as a complex pattern of multiplets in the range of approximately 7.5 to 8.5 ppm. The ethyl group will be characterized by a quartet around 3.1-3.3 ppm (for the -CH₂- group adjacent to the sulfonyl group) and a triplet around 1.2-1.4 ppm (for the terminal -CH₃ group). The acidic protons of the boronic acid group, -B(OH)₂, typically appear as a broad singlet, which can be exchangeable with D₂O; its chemical shift can vary but is often observed in the 8.0-8.3 ppm region in aprotic solvents like DMSO-d₆. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The aromatic carbons would produce several signals between 120 and 145 ppm. The carbon atom attached to the boron atom is expected to be in the range of 130-135 ppm. The carbons of the ethylsulfonyl group will be located further upfield, with the -CH₂- carbon appearing around 45-55 ppm and the -CH₃ carbon around 7-10 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum of this compound is characterized by the absorption bands of the sulfonyl, boronic acid, and phenyl groups.

The **sulfonyl group (SO₂) displays strong, characteristic stretching vibrations. researchgate.netacs.org The asymmetric stretch typically appears in the 1350-1300 cm⁻¹ region, and the symmetric stretch is found around 1180-1140 cm⁻¹. acdlabs.comblogspot.com

The boronic acid group is identified by several key vibrations. A broad O-H stretching band is expected in the region of 3500-3200 cm⁻¹, indicative of hydrogen bonding. researchgate.netcdnsciencepub.comcdnsciencepub.com The B-O stretching vibration is typically observed as a strong band around 1380-1330 cm⁻¹. cdnsciencepub.com A B-C stretching vibration may also be observed at lower frequencies. cdnsciencepub.com

The phenyl group gives rise to C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ range.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (molecular formula C₈H₁₁BO₄S), the expected molecular weight is approximately 214.0 g/mol . Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The fragmentation pattern would likely show losses corresponding to the ethyl group, sulfonyl group, and hydroxyl groups from the boronic acid moiety.

| Spectroscopic Data for Functional Groups in this compound | |

| Technique | Functional Group |

| ¹H NMR | Aromatic-H |

| -CH₂- (Ethyl) | |

| -CH₃ (Ethyl) | |

| B(OH)₂ | |

| ¹³C NMR | Aromatic-C |

| C-B | |

| -CH₂- (Ethyl) | |

| -CH₃ (Ethyl) | |

| IR | -SO₂ (asymmetric stretch) |

| -SO₂ (symmetric stretch) | |

| O-H (boronic acid) | |

| B-O (stretch) | |

| MS | Molecular Ion [M]⁺ |

Chromatographic Separation and Purity Assessment in Research Contexts

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity, which is critical for its use in sensitive applications.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of arylboronic acids. waters.comwaters.com

Stationary Phase: A C18 column is commonly employed.

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (such as formic acid or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol, run in a gradient mode.

Detection: UV detection is suitable due to the aromatic ring in the molecule. The detection wavelength is typically set around 220-280 nm.

A significant challenge in the HPLC analysis of boronic acids is their potential for degradation, particularly hydrolysis of the boronic acid to other boron-containing species. nih.gov Method development often focuses on finding conditions that ensure the stability of the compound during analysis. nih.gov For purity assessment, the percentage of the main peak area relative to the total peak area in the chromatogram is calculated. The presence of impurities, such as the corresponding boroxine (B1236090) (the dehydrated cyclic trimer of the boronic acid), can be monitored. researchgate.net

Gas Chromatography (GC): GC is generally less suitable for the direct analysis of non-volatile compounds like boronic acids. nih.gov However, derivatization to form more volatile esters can sometimes enable GC analysis.

| Typical HPLC Parameters for Arylboronic Acid Analysis | |

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with acidic modifier (e.g., formic acid) |

| Flow Rate | 0.5-1.5 mL/min |

| Detection | UV at 220-280 nm |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Advanced Electrochemical and Optical Detection Principles in Biosensing Applications

The boronic acid functional group is a key element in the design of biosensors, particularly for the detection of carbohydrates and glycoproteins. electrochemsci.orgresearchgate.netmdpi.com This is due to the ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols, which are common structural motifs in sugars. electrochemsci.orgresearchgate.net

Electrochemical Biosensors: Electrochemical sensors based on boronic acids operate on the principle that the binding of a diol-containing analyte to the boronic acid receptor causes a measurable change in an electrochemical signal. bohrium.comrsc.org

Principle: this compound can be immobilized on an electrode surface. When a target molecule, such as a glycoprotein, binds to the boronic acid via its sugar moieties, it can alter the electrochemical properties of the electrode surface. This change can be detected by techniques like cyclic voltammetry or electrochemical impedance spectroscopy. The binding event can hinder electron transfer, leading to a change in current or resistance that is proportional to the analyte concentration.

Applications: This principle is applied in the development of sensors for clinically relevant glycoproteins, which can serve as disease biomarkers. bohrium.comrsc.org

Optical Biosensors: Optical sensors, particularly those based on fluorescence, offer high sensitivity for analyte detection. mdpi.comrsc.org

Principle: A common strategy involves designing a sensor molecule that contains both a boronic acid recognition site and a fluorophore. The binding of a diol to the boronic acid can induce a change in the electronic properties of the molecule, leading to a change in its fluorescence emission (either enhancement or quenching). This change in fluorescence intensity or wavelength provides a quantitative measure of the analyte.

Applications: These sensors are being developed for continuous glucose monitoring and the detection of other biologically important polyols. mdpi.comwhiterose.ac.uk While specific applications of this compound in this context are not widely reported, its core structure is amenable to such designs.

X-ray Crystallography and Structural Biology Insights for Molecular Complexes

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. For this compound, this technique can elucidate its molecular conformation and intermolecular interactions.

Solid-State Structure: Arylboronic acids commonly form dimeric structures in the solid state through hydrogen bonds between the boronic acid groups of two molecules. rsc.orgresearchgate.netcdnsciencepub.com

Dimer Formation: It is highly probable that this compound also crystallizes as a dimer. In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds, forming a stable eight-membered ring.

Supramolecular Assembly: These dimeric units can further self-assemble into more extended structures, such as infinite ribbons or layered networks, through additional hydrogen bonding interactions. rsc.org The ethylsulfonyl substituent may influence the specific packing arrangement in the crystal lattice.

Molecular Complexes: The ability of the boronic acid group to bind to other molecules, particularly diols, allows for the formation of co-crystals or molecular complexes.

Theoretical and Computational Investigations of 3 Ethylsulfonylphenylboronic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 3-Ethylsulfonylphenylboronic acid. These methods allow for the determination of optimized molecular geometries, electronic properties, and various reactivity descriptors.

A common approach involves geometry optimization using DFT with a functional such as B3LYP and a basis set like 6-31G(d,p). This level of theory has been successfully applied to study related phenylboronic acid derivatives. lodz.pl The optimized geometry provides information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

From the optimized geometry, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity. For instance, in a study of 3-aminophenylboronic acid, the HOMO-LUMO gap was a critical parameter in analyzing its electronic transitions. lodz.pl

Furthermore, the distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of Representative Phenylboronic Acid Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 3-Aminophenylboronic acid | -5.98 | -0.87 | 5.11 |

| 3-(Acetamidomethyl)phenylboronic acid | -6.87 | -1.12 | 5.75 |

Mechanistic Studies Through Computational Chemistry

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, transition states, and intermediates, researchers can gain a deeper understanding of the reaction kinetics and thermodynamics.

For example, in reactions where this compound acts as a catalyst or a reactant, DFT calculations can be used to map out the potential energy surface. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition state structures connecting them. The energy barriers calculated for the transition states provide insights into the reaction rates.

While specific mechanistic studies on this compound are not prevalent in the reviewed literature, computational studies on other boronic acid derivatives have demonstrated the power of these methods. For instance, the mechanism of the Suzuki-Miyaura cross-coupling reaction, which frequently utilizes phenylboronic acids, has been extensively studied using computational chemistry to understand the roles of the catalyst, base, and solvent.

Application of Chemometrics and QSAR/QSPR in Property Prediction and Design

Chemometrics, along with Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties.

In a QSAR/QSPR study involving derivatives of this compound, a dataset of compounds with known activities or properties would be compiled. For each compound, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a model that relates the descriptors to the observed activity or property. A statistically significant model can then be used to predict the activity of new, untested compounds. While no specific QSAR/QSPR studies on this compound were identified, studies on other classes of boronic acids have successfully used these approaches to predict properties like toxicity or binding affinity. nih.gov

Future Perspectives and Emerging Research Trajectories for 3 Ethylsulfonylphenylboronic Acid

Development of Sustainable and Environmentally Benign Synthesis Approaches

The chemical industry is increasingly under pressure to adopt greener and more sustainable practices. For arylboronic acids, this translates to developing synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Future research in the synthesis of 3-ethylsulfonylphenylboronic acid is expected to focus on several key areas. One promising avenue is the refinement of palladium-catalyzed borylation reactions . While methods like the Miyaura borylation are well-established, ongoing research aims to improve their environmental footprint by using water as a solvent, which is not only cost-effective and safe but also offers potential advantages in terms of reactivity and selectivity. orgsyn.orgnih.gov The development of highly active and stable palladium catalysts that can function efficiently in aqueous media at low catalyst loadings will be crucial. nih.gov

| Synthesis Approach | Key Features & Future Directions | Relevant Compounds |

| Aqueous Phase Borylation | Utilizes water as a solvent, low cost, safe, potential for enhanced reactivity. orgsyn.org Future work will focus on developing water-soluble catalysts and optimizing reaction conditions for a broader range of substrates. nih.gov | Arylboronic acids, Bis(pinacolato)diboron |

| Transition-Metal-Free Borylation | Avoids the use of potentially toxic and expensive heavy metals. orgsyn.org Research is directed towards discovering novel organic catalysts and photoredox systems for efficient borylation. orgsyn.orgorgsyn.org | Aryldiazonium tetrafluoroborates, Eosin Y |

| Direct C-H Borylation | Enables the direct conversion of C-H bonds to C-B bonds, maximizing atom economy. nih.govorganic-chemistry.org The development of more selective and reactive catalysts is a key challenge. | Arenes, Iridium catalysts |

Advancements in Catalytic Efficiency and Selectivity

This compound is a valuable building block in cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. nih.govwikipedia.org The electron-withdrawing nature of the ethylsulfonyl group can influence the reactivity and selectivity of these transformations.

Future research will likely focus on the design of novel catalyst systems that offer enhanced efficiency and selectivity when using this compound and its derivatives. This includes the development of highly active monophosphine-based palladium catalysts that can facilitate the coupling of challenging substrates, such as heteroaryl halides, with high yields. nih.gov The exploration of N-heterocyclic carbene (NHC)-ligated palladium complexes also presents a promising avenue for improving catalytic activity and stability. nih.gov

Furthermore, achieving high regioselectivity in cross-coupling reactions involving unsymmetrical substrates is a persistent challenge. For instance, in the coupling of allylboronic acid derivatives, controlling the position of the newly formed C-C bond is crucial. nih.gov Future catalyst systems will need to exhibit exquisite control over the reaction pathway to favor the desired isomer. The development of catalysts for the selective homocoupling of arylboronic acids, potentially utilizing gold nanoparticles, is another area of interest. nih.gov

| Catalytic System | Focus of Advancement | Key Challenges |

| Palladium-Monophosphine Complexes | High activity for coupling heteroaryl halides and sterically hindered substrates. nih.gov | Catalyst stability and turnover number. |

| Pd-PEPPSI-IPent | High regioselectivity in the cross-coupling of allylboronic acid derivatives. nih.gov | Substrate scope and functional group tolerance. |

| Gold Nanoparticle Catalysts | Selective homocoupling of arylboronic acids. nih.gov | Catalyst recyclability and cost-effectiveness. |

Pioneering New Frontiers in Biomedical and Therapeutic Applications

The unique ability of boronic acids to form reversible covalent bonds with diols has positioned them as powerful tools in biomedical research. wikipedia.orgboronmolecular.com Phenylboronic acids, in particular, have been extensively investigated for their potential in diagnostics and drug delivery. researchgate.netmdpi.comnih.gov The presence of the ethylsulfonyl group in this compound can modulate its acidity (pKa) and binding affinity, offering opportunities for fine-tuning its biological activity. nih.govnih.gov

A significant area of future research is the development of glucose-responsive systems for insulin (B600854) delivery . japsonline.comjapsonline.com By incorporating this compound into polymers or nanoparticles, it is possible to create materials that release insulin in response to elevated glucose levels. mdpi.comjapsonline.com The electron-withdrawing sulfonyl group can lower the pKa of the boronic acid, potentially enabling a more sensitive glucose response at physiological pH. nih.gov

Another exciting frontier is the use of phenylboronic acid derivatives as targeting ligands for cancer therapy and imaging . nih.govnih.gov Cancer cells often overexpress sialic acids on their surface, which can be recognized and bound by boronic acids. japsonline.comnih.gov Functionalizing nanoparticles or drug carriers with this compound could enhance their accumulation in tumors, leading to more effective and targeted treatments. japsonline.comnih.gov Research into boronic acid-based inhibitors of enzymes such as proteasomes and human acyl-protein thioesterases continues to be a promising avenue for anticancer drug development. wikipedia.org

| Biomedical Application | Mechanism of Action | Future Research Directions |

| Glucose-Sensing and Insulin Delivery | Reversible binding of the boronic acid moiety to glucose, triggering insulin release. mdpi.comjapsonline.com | Optimizing the pKa of the boronic acid for enhanced sensitivity at physiological pH; improving the biocompatibility and long-term stability of the delivery systems. nih.gov |

| Cancer Targeting and Therapy | Specific binding to sialic acids overexpressed on cancer cell surfaces. japsonline.comnih.gov | Development of multifunctional nanoparticles combining targeting, imaging, and therapeutic modalities. nih.govnih.gov |

| Enzyme Inhibition | Binding to active site serine residues of enzymes like proteasomes. wikipedia.org | Design of more potent and selective boronic acid-based inhibitors for various therapeutic targets. |

Integration into Advanced Functional Materials and Nanotechnology

The dynamic and responsive nature of the boronate ester bond makes arylboronic acids attractive components for the creation of "smart" materials. rsc.org These materials can change their properties in response to external stimuli such as pH, the presence of diols, or reactive oxygen species. rsc.org

Future research will explore the incorporation of this compound into a variety of advanced materials. This includes the development of self-healing hydrogels , where the reversible nature of the boronate ester crosslinks allows the material to repair itself after damage. rsc.org The stimuli-responsive degradation of these hydrogels also makes them promising candidates for controlled drug release applications. rsc.org

In the realm of nanotechnology, this compound can be used to functionalize nanoparticles for various applications. For instance, phenylboronic acid-decorated polymeric nanomaterials are being explored for biosensing and drug delivery. researchgate.net The ability to tune the properties of these nanomaterials by altering the substituent on the phenyl ring opens up possibilities for creating highly specific and efficient systems. The use of boronic acids in the fabrication of sensors for saccharides and other biologically relevant molecules is another active area of research. boronmolecular.com

| Material Type | Key Property | Potential Application |

| Self-Healing Hydrogels | Dynamic covalent boronate ester crosslinks. rsc.org | Tissue engineering, controlled drug delivery. nih.gov |

| Stimuli-Responsive Nanoparticles | Reversible binding to diols and pH sensitivity. researchgate.netrsc.org | Biosensors, targeted drug delivery. researchgate.netmdpi.com |

| Functionalized Surfaces | Molecular recognition of saccharides. boronmolecular.com | Fluorescent sensors, selective transport membranes. wikipedia.org |

Interdisciplinary Research Synergies and Collaborative Directions

The full potential of this compound can only be realized through collaborative efforts that bridge traditional scientific disciplines. The complex challenges in areas such as sustainable chemistry, catalysis, and biomedicine require a multifaceted approach that integrates expertise from organic synthesis, materials science, chemical biology, and computational chemistry.

Future progress will depend on fostering strong interdisciplinary collaborations . For example, synthetic chemists can work with materials scientists to design and create novel boronic acid-functionalized polymers with tailored properties. hallgroupchemistry.com Collaborations between chemists and biologists will be essential for evaluating the therapeutic potential of new boronic acid derivatives and for understanding their interactions with biological systems. japsonline.comhallgroupchemistry.com Computational chemists can play a crucial role in predicting the properties of new compounds and in elucidating reaction mechanisms, thereby guiding experimental efforts. nih.gov

These synergistic research efforts will not only accelerate the pace of discovery but also lead to the development of innovative solutions to pressing societal challenges in health, energy, and the environment.

Q & A

Q. How can contradictory crystallographic data on boronic acid hydration states be resolved?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize with diols (e.g., mannitol) to stabilize the trigonal (anhydrous) or tetrahedral (hydrated) form.

- Solid-State NMR : Distinguish between sp (anhydrous) and sp (hydrated) boron centers.

- Thermogravimetric Analysis (TGA) : Quantify water loss upon heating to confirm hydration state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.